N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide is a member of triazoles.
Scientific Research Applications
Antibacterial Activity
A study by Singh et al. (2010) involved the synthesis of a series of triazole derivatives similar to N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide, which were tested for antibacterial activity against various bacteria, including S. aureus and E. coli. The structures of these compounds were confirmed by elemental and spectral analysis (Singh et al., 2010).
Antitumor Activity
Yurttaş et al. (2015) synthesized a series of acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity in vitro against numerous human tumor cell lines. These compounds included a structure similar to the one , highlighting its potential in cancer research (Yurttaş et al., 2015).
Enzyme Inhibition Studies
Riaz et al. (2020) researched new N-aryl derivatives of triazole compounds, similar to N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide, for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This study is significant for understanding the role of these compounds in neurodegenerative diseases (Riaz et al., 2020).
Molecular Structure Analysis
Boechat et al. (2011) conducted a study on compounds similar to N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide, focusing on their molecular structure. They explored various intermolecular interactions, which is crucial for understanding the compound's chemical properties (Boechat et al., 2011).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) synthesized derivatives of 1,2,4-triazole and investigated their lipase and α-glucosidase inhibition. This research is relevant for potential applications in treating metabolic disorders (Bekircan et al., 2015).
properties
Product Name |
N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide |
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Molecular Formula |
C22H16BrClN4OS |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H16BrClN4OS/c23-18-12-11-16(13-19(18)24)25-20(29)14-30-22-27-26-21(15-7-3-1-4-8-15)28(22)17-9-5-2-6-10-17/h1-13H,14H2,(H,25,29) |
InChI Key |
UOAZAESNWWRGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Br)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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